
5-(4-Hydroxybutyl)-1-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxybutyl)-1-phenylbarbituric acid: Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid and 4-hydroxybutyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the 4-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the barbituric acid core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 5-(4-Oxobutyl)-1-phenylbarbituric acid.
Reduction: Formation of 5-(4-Hydroxybutyl)-1-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex barbiturate derivatives.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential effects on the central nervous system.
- Used in studies related to enzyme inhibition and receptor binding.
Medicine:
- Potential use as a sedative or anesthetic agent.
- Explored for its anticonvulsant properties.
Industry:
- Utilized in the development of pharmaceuticals and chemical intermediates.
- Potential applications in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The hydroxyl group in the 4-hydroxybutyl side chain may also contribute to its binding affinity and overall pharmacological effects.
Comparison with Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its anesthetic effects.
Thiopental: A barbiturate used for induction of anesthesia.
Comparison:
Uniqueness: The presence of the 4-hydroxybutyl group in 5-(4-Hydroxybutyl)-1-phenylbarbituric acid distinguishes it from other barbiturates, potentially enhancing its pharmacological properties and applications.
Binding Affinity: The hydroxyl group may increase its binding affinity to GABA receptors compared to other barbiturates.
Properties
CAS No. |
21367-95-3 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-(4-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h1-3,6-7,11,17H,4-5,8-9H2,(H,15,18,20) |
InChI Key |
VIIWBPFNMLPGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


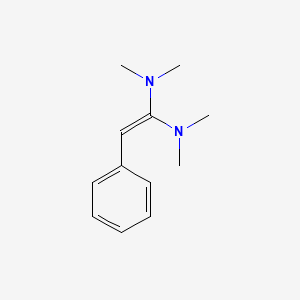

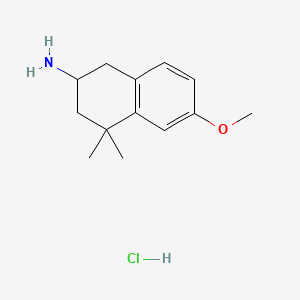
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
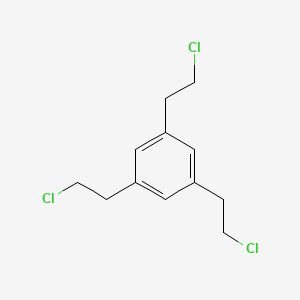


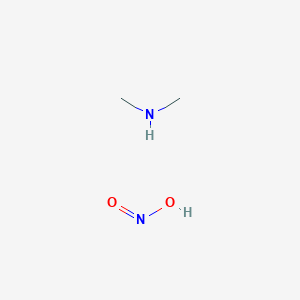

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
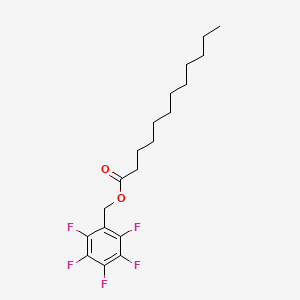
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
